Phosphoenolthiopyruvate

Description

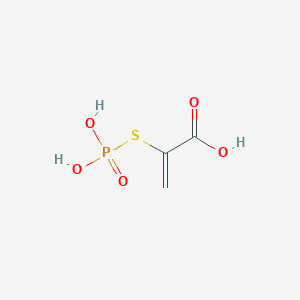

Structure

3D Structure

Properties

CAS No. |

111537-26-9 |

|---|---|

Molecular Formula |

C3H5O5PS |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

2-phosphonosulfanylprop-2-enoic acid |

InChI |

InChI=1S/C3H5O5PS/c1-2(3(4)5)10-9(6,7)8/h1H2,(H,4,5)(H2,6,7,8) |

InChI Key |

HNQOPQOPMZWABR-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)SP(=O)(O)O |

Canonical SMILES |

C=C(C(=O)O)SP(=O)(O)O |

Other CAS No. |

111537-26-9 |

Synonyms |

phosphoenolthiopyruvate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization for Research

Chemical Synthesis Pathways of Phosphoenolthiopyruvate

The primary route for the chemical synthesis of this compound (PETP), a sulfur-containing analogue of phosphoenolpyruvate (B93156) (PEP), involves a multi-step process starting from readily available commercial reagents. The most commonly cited method is the reaction between methyl acrylate (B77674) and dimethyl (chlorothio)phosphonate. nih.govacs.org This synthesis provides a reliable pathway to obtain PETP for use in various biochemical and mechanistic studies. nih.gov

The synthesis commences with the nucleophilic addition of dimethyl (chlorothio)phosphonate to methyl acrylate. This reaction is typically carried out under alkaline conditions, often using a base like triethylamine, to facilitate the reaction. acs.org The initial reaction forms an intermediate adduct. Following the initial addition, a series of steps including elimination and hydrolysis are performed to yield the final this compound product. smolecule.com The key transformation involves the formation of the enol phosphate (B84403) double bond and the deprotection of the phosphate and carboxylate groups. The use of specific reaction conditions and purification techniques, such as ion-exchange chromatography, is crucial to isolate the pure compound. acs.org

An alternative conceptual approach involves the direct thionation of phosphoenolpyruvate using a sulfurating agent, though the pathway starting from methyl acrylate is more thoroughly documented in the literature for preparing PETP. smolecule.com The stability of the synthesized PETP is a consideration, as bridging thiophosphate monoesters can exhibit lability, particularly under acidic conditions. acs.org

Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

A suite of spectroscopic and analytical techniques is indispensable for the comprehensive characterization of this compound and for investigating its interactions with biological macromolecules. These methods provide detailed information on the molecule's structure, purity, and behavior in solution, which is fundamental for interpreting research findings accurately.

Nuclear Magnetic Resonance Spectroscopy Applications in Structural Analysis and Binding Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H, ¹³C, and ³¹P NMR are all employed to confirm the identity and purity of the synthesized compound. acs.orgmdpi.com

¹H NMR provides information about the vinylic protons of the enolpyruvate moiety. The chemical shifts and coupling constants of these protons are characteristic of the double bond's geometry. For instance, in one study, the protons of a related intermediate, trimethyl S-phospho-2-mercapto-3-chloropropanoate, were observed as a doublet at 3.86 ppm. acs.org

¹³C NMR is used to identify the carbon atoms in the molecule, including the carboxylate carbon and the two carbons of the vinyl group. The chemical shift of the carbon atom bonded to the sulfur-phosphate group is particularly informative. A reported ¹³C NMR spectrum for a PETP-related compound showed a doublet at 120.0 ppm with a coupling constant of 3 Hz. acs.org

³¹P NMR is highly specific for the phosphorus atom in the phosphate group and is sensitive to its chemical environment. The chemical shift in ³¹P NMR confirms the formation of the thiophosphate ester. The ³¹P NMR spectra of thiophosphate compounds are well-documented and serve as a key analytical tool. researchgate.net

These NMR techniques are also powerful in studying the binding of PETP to enzymes. Chemical Shift Perturbation (CSP) experiments, where changes in the NMR spectrum of the protein or the ligand upon binding are monitored, can provide insights into the binding site and the conformational changes that occur upon complex formation. mdpi.com

| Nucleus | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) | Structural Information Provided |

| ¹H | Vinylic protons, with specific chemical shifts and J-coupling constants. | Confirms the presence of the enol double bond and provides information on its stereochemistry. |

| ¹³C | Signals for carboxylate, vinylic carbons. Example: doublet at 120.0 ppm (J = 3 Hz) for a related structure. acs.org | Confirms the carbon skeleton of the molecule. Coupling with phosphorus provides connectivity information. |

| ³¹P | Characteristic chemical shifts for thiophosphate esters. | Confirms the formation of the C-S-P linkage and provides information about the electronic environment of the phosphorus atom. |

Ultraviolet-Visible Spectroscopy in Reaction Monitoring and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring reactions involving this compound, particularly in the context of enzyme kinetics. nih.govacs.org This method is often employed in coupled enzyme assays to continuously monitor the progress of a reaction. nih.gov

A common application of UV-Vis spectroscopy in studying enzymes that utilize PETP, such as pyruvate (B1213749) kinase and phosphoenolpyruvate carboxylase, is to couple the production of the reaction product to a second, indicator reaction that involves a change in absorbance. nih.govnih.gov For example, the enzymatic conversion of PETP often yields thiopyruvate. nih.gov The subsequent reduction of thiopyruvate by lactate (B86563) dehydrogenase, using NADH as a cofactor, can be monitored by the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. acs.orgnih.gov This allows for the determination of key kinetic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

The inherent UV absorbance of PETP and its products can also be used directly for reaction monitoring, provided there is a sufficient change in the absorption spectrum upon conversion. acs.org For instance, the formation or consumption of a chromophore can be directly tracked over time to determine reaction rates. researchgate.netresearchgate.netsapub.orgthermofisher.com

| Application | Wavelength (nm) | Principle |

| Coupled Enzyme Assay | 340 | Monitoring the decrease in absorbance due to the oxidation of NADH to NAD⁺ in a coupled reaction. acs.orgnih.gov |

| Direct Monitoring | Variable (e.g., 260) | Tracking the change in absorbance of reactants or products directly. A molar absorptivity of 1000 M⁻¹cm⁻¹ at a specific wavelength was reported for a related compound. acs.org |

Infrared Spectroscopy in Chemical Structure Characterization

Infrared (IR) spectroscopy is a valuable tool for the characterization of this compound, providing information about the functional groups present in the molecule. nih.gov The IR spectrum of PETP exhibits characteristic absorption bands corresponding to the vibrations of its different chemical bonds.

Key vibrational modes that can be identified in the IR spectrum of PETP include the P-S (thiophosphate) and P=O (phosphoryl) stretches, as well as the C=C and C=O vibrations of the enolpyruvate moiety. nih.gov The presence and position of the P-S stretching vibration, typically found in the region of 500-600 cm⁻¹, is a key indicator of the successful incorporation of sulfur into the phosphate group. nih.gov Fourier-Transform Infrared (FTIR) spectroscopy, a modern and more sensitive version of the technique, is often used for this purpose. mdpi.comresearchgate.net By comparing the IR spectrum of PETP with that of its oxygen analogue, PEP, the specific contributions of the thiophosphate group can be discerned.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Significance |

| P-S Stretch | 500 - 600 | Confirms the presence of the thiophosphate linkage, a defining feature of PETP. nih.gov |

| P=O Stretch | 1200 - 1300 | Indicates the presence of the phosphoryl group. |

| C=C Stretch | 1600 - 1680 | Corresponds to the vinylic double bond of the enol moiety. |

| C=O Stretch (carboxylate) | 1700 - 1750 (protonated), 1550-1610 (deprotonated) | Indicates the presence of the carboxylate group. |

Mass Spectrometry for Molecular Identification in Research Contexts

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. uab.eduneu.edu.tr High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to unequivocally identify the compound. libretexts.org

Advanced Spectroscopic Probes for Mechanistic Insights (e.g., Electron Paramagnetic Resonance, X-ray Absorption Spectroscopy, Resonance Raman Spectroscopy)

To gain deeper insights into the mechanistic details of enzyme-catalyzed reactions involving this compound, more advanced spectroscopic techniques are often employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying systems containing paramagnetic species, such as transition metals. Many enzymes that interact with PETP require divalent metal ions like manganese(II) (Mn²⁺) for their activity. unl.eduresearchgate.net EPR studies on the Mn²⁺-containing active site of an enzyme in the presence of PETP or its analogues can provide information about the coordination environment of the metal ion and how it changes upon substrate binding. unl.edunih.govnih.gov This information is crucial for understanding the role of the metal ion in catalysis.

X-ray Absorption Spectroscopy (XAS): XAS is another technique that can probe the local environment of a specific element, such as a metal ion in an enzyme's active site. It can provide precise information on bond lengths and coordination numbers, complementing the data obtained from EPR.

Resonance Raman (RR) Spectroscopy: RR spectroscopy is a variation of Raman spectroscopy where the wavelength of the excitation laser is tuned to match an electronic transition of a chromophore in the molecule. edinst.com This results in a significant enhancement of the Raman signals from the vibrational modes coupled to that electronic transition. edinst.comuj.edu.plnih.gov In the context of PETP research, RR could be used to study the binding of PETP to an enzyme if either the ligand or the enzyme active site contains a suitable chromophore. For example, it can be used to study heme-containing enzymes that might interact with PETP or its metabolites. nih.gov This technique provides detailed information about the structural changes that occur in the chromophoric part of the molecule upon binding or during the catalytic reaction. nih.govresearchgate.net

Investigations into the Stability and Reactivity of the Thioester Linkage

The replacement of the P-O-C ester linkage in phosphoenolpyruvate with a P-S-C thioester linkage in this compound significantly influences the molecule's stability and reactivity. ontosight.ai Thioesters are known to have different chemical properties compared to their oxygen ester counterparts, which is reflected in the enzymatic handling of PETP.

Research has demonstrated that the thioester linkage in PETP is susceptible to enzymatic cleavage. nih.gov It serves as a substrate for a variety of enzymes that normally act on PEP, including pyruvate kinase, enolase, alkaline phosphatase, and phosphoenolpyruvate carboxylase. acs.orgnih.gov The interaction of PETP with these enzymes provides insight into the flexibility of their active sites and the mechanism of phosphoryl transfer.

The reactivity of PETP with pyruvate kinase and phosphoenolpyruvate carboxylase is particularly noteworthy, as both enzymes catalyze the cleavage of the thioester bond to produce thiopyruvate. nih.gov This reactivity highlights that the enzymatic machinery can effectively accommodate the sulfur substitution, albeit with altered kinetics compared to the natural substrate, PEP. The enzymatic conversion demonstrates the inherent reactivity of the thioester bond under specific catalytic conditions. Furthermore, studies with phosphoenolpyruvate carboxylase have shown that the enzyme is slowly inactivated by this compound, suggesting a more complex interaction than simple substrate turnover. acs.orgnih.gov

The relative reactivity of this compound compared to phosphoenolpyruvate with various enzymes has been quantitatively assessed. The kinetic parameters reveal how the substitution of sulfur for oxygen affects substrate binding (Km) and the maximum reaction rate (Vmax).

Table 1: Comparison of Kinetic Parameters for this compound (PETP) and Phosphoenolpyruvate (PEP)

This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzymatic reactions of PETP and its natural analog, PEP, with different enzymes. The data is derived from studies by Sikkema & O'Leary (1988).

| Enzyme | Substrate | Km (mM) | Relative Vmax (%) |

|---|---|---|---|

| Pyruvate Kinase | PEP | 0.05 | 100 |

| PETP | 0.10 | 30 | |

| Phosphoenolpyruvate Carboxylase | PEP | 0.4 | 100 |

| PETP | 0.15 | 1.5 |

The data indicate that for pyruvate kinase, PETP has a slightly higher Km, suggesting weaker binding than PEP, and a Vmax that is 30% of that for PEP. nih.gov In the case of phosphoenolpyruvate carboxylase, PETP exhibits a lower Km than PEP, indicating tighter binding, but a drastically reduced relative Vmax of only 1.5%. nih.gov These findings underscore the significant impact of the thioester linkage on the molecule's reactivity within enzyme active sites.

Enzymatic Interaction and Mechanistic Studies

Substrate Specificity and Enzyme Kinase Investigations

Phosphoenolthiopyruvate has been demonstrated to be a substrate for a range of enzymes, including alkaline phosphatase, pyruvate (B1213749) kinase, enolase, and phosphoenolpyruvate (B93156) carboxylase. nih.govacs.org The product of its reaction with pyruvate kinase and phosphoenolpyruvate carboxylase, thiopyruvate, is subsequently recognized as a substrate by lactate (B86563) dehydrogenase. nih.gov

Alkaline phosphatase (AP) is a non-specific phosphomonoesterase that facilitates the hydrolysis of phosphate (B84403) esters. nih.gov Studies have shown that this compound can act as a substrate for this enzyme. nih.govacs.org The interaction is highly dependent on the source of the alkaline phosphatase. For instance, intestinal alkaline phosphatase is capable of readily hydrolyzing S-alkyl thiophosphates, which contain the C-S-P bridging linkage found in S-PEP. acs.org However, for other enzymes like the alkaline phosphatase from Escherichia coli, nonbridging thiophosphates (with a C-O-P=S linkage) are hydrolyzed approximately 100 times more slowly than their corresponding phosphate counterparts. acs.org This differential activity highlights the structural and mechanistic nuances between AP isozymes and their recognition of sulfur-containing phosphate analogs. acs.orgplos.org The binding of phosphate to the active site of alkaline phosphatase induces only minor structural distortions in the enzyme's peptide backbone, which is consistent with an enzyme that has evolved for near-perfect efficiency. nih.gov

Table 1: Comparative Hydrolysis Rates of Phosphate vs. Thiophosphate Esters by Phosphatases

| Enzyme Source | Substrate Type | Relative Hydrolysis Rate | Reference |

| Escherichia coli Alkaline Phosphatase | Nonbridging Thiophosphate | ~100x slower than phosphate | acs.org |

| Intestinal Alkaline Phosphatase | Bridging Thiophosphate | Readily hydrolyzed | acs.org |

| Acid Phosphatases | Thiophosphates | Roughly equal to phosphates | acs.org |

This compound as a Substrate for Pyruvate Kinase

Pyruvate kinase (PK) is a critical glycolytic enzyme that catalyzes the transfer of a phosphoryl group from PEP to ADP, yielding pyruvate and ATP. nih.govresearchgate.net Research confirms that this compound is a substrate for pyruvate kinase, which converts it to thiopyruvate. nih.govacs.org

Kinetic investigations reveal significant differences in how pyruvate kinase handles S-PEP compared to its natural substrate, PEP. For rabbit muscle pyruvate kinase, the maximum velocity (Vmax) with S-PEP is only 0.4% of the Vmax observed with PEP. acs.org Furthermore, the Michaelis constant (Km) for S-PEP is 0.3 mM, which is higher than the 0.05 mM Km for PEP, indicating a lower affinity for the thiophosphate analog. acs.org These kinetic parameters underscore the importance of the bridging oxygen atom for optimal catalytic efficiency in the pyruvate kinase reaction. The enzyme's activity is tightly regulated by various allosteric modulators, with the M2 isoform (PKM2) being activated by fructose (B13574) 1,6-bisphosphate (FBP) and serine. wikipedia.orgnih.govuniprot.org

Table 2: Kinetic Parameters of Pyruvate Kinase with PEP and S-PEP

| Substrate | Enzyme Source | Km (mM) | Relative Vmax (%) | Reference |

| Phosphoenolpyruvate (PEP) | Rabbit Muscle | 0.05 | 100 | acs.org |

| This compound (S-PEP) | Rabbit Muscle | 0.3 | 0.4 | acs.org |

Enolase Reaction Mechanisms with this compound Analogs

Enolase (phosphopyruvate hydratase) catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to form PEP in the penultimate step of glycolysis. wikipedia.orgprospecbio.com The reaction proceeds through an E1cB elimination mechanism involving a carbanion intermediate. wikipedia.orgprospecbio.com In this mechanism, a lysine (B10760008) residue (Lys345) deprotonates the alpha-hydrogen of the substrate, and the resulting negative charge is stabilized by magnesium ion cofactors and resonance with the carboxylate group. wikipedia.org Subsequently, a glutamate (B1630785) residue (Glu211) assists in the elimination of the hydroxyl group as a water molecule to form the enol double bond of PEP. wikipedia.org

This compound is recognized as a substrate by enolase. nih.govacs.org While detailed mechanistic studies focusing specifically on the enolase reaction with S-PEP are limited, the enzyme's interaction with substrate analogs provides insight. The substitution of the bridging oxygen with sulfur in S-PEP would alter the electronic properties of the molecule, likely affecting the stability of intermediates and transition states within the active site. The study of various substrate analogs has been crucial in confirming the catalytic mechanism of enolase. nih.govebi.ac.uk

Lactate dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate, using NADH as a coenzyme. wikipedia.orgnih.gov The product formed when pyruvate kinase or PEPC acts on this compound is thiopyruvate. nih.govacs.org This sulfur-containing analog of pyruvate is a substrate for lactate dehydrogenase, which reduces it to β-thiolactate. nih.govnih.gov

A steady-state kinetic study of the reduction of β-thiopyruvic acid by lactate dehydrogenase revealed that the catalytic mechanism is a bi-bi compulsory type, where the binding of NADH occurs first. nih.gov At a pH of 7.4, the equilibrium of the reaction is significantly shifted towards the formation of β-thiolactate, similar to the equilibrium between pyruvate and lactate. nih.gov However, the kinetics are complicated by a complex pattern of inhibition by both substrates (NADH and thiopyruvate). nih.gov

Detailed Mechanistic Elucidations via this compound and Related Analogs

The use of S-PEP and other analogs has been instrumental in dissecting the complex reaction mechanisms of enzymes that bind PEP. These studies allow researchers to probe the role of specific atoms and functional groups in catalysis and regulation.

Phosphoenolpyruvate carboxylase (PEPC) catalyzes the irreversible carboxylation of PEP to form oxaloacetate. unl.eduwikipedia.org This enzyme plays a key anaplerotic role in plants and bacteria. unl.edu Studies have shown that this compound acts as a substrate for PEPC but also causes its slow inactivation. nih.govacs.org

Mechanistic studies using fluorinated analogs of PEP, such as (Z)- and (E)-3-fluorophosphoenolpyruvate (F-PEP), have provided significant insights into the PEPC reaction pathway. nih.gov When PEPC from Zea mays acts on these analogs, the reaction partitions between two pathways: carboxylation to produce 3-fluorooxalacetate and hydrolysis to yield 3-fluoropyruvate. nih.gov

With (Z)-F-PEP , carboxylation accounts for only 3% of the reaction. nih.gov

With (E)-F-PEP , carboxylation is the major pathway, accounting for 86% of the reaction. nih.gov

These findings support a stepwise mechanism where the reaction proceeds via the formation of a pyruvate enolate intermediate, which then attacks CO2, rather than a concerted mechanism or one involving carboxy phosphate as the direct carboxylating agent. nih.gov The partitioning between the two reaction pathways is sensitive to the metal ion cofactor but not to pH. nih.gov This detailed interrogation using PEP analogs helps to build a precise model of the catalytic events in the PEPC active site, which can be extended to understand its interaction with S-PEP.

Table 3: Partitioning of F-PEP Reaction Catalyzed by PEPC

| Substrate Analog | Carboxylation Product | Hydrolysis Product | Carboxylation Pathway (%) | Hydrolysis Pathway (%) | Reference |

| (Z)-3-fluorophosphoenolpyruvate | 3-fluorooxalacetate | 3-fluoropyruvate | 3 | 97 | nih.gov |

| (E)-3-fluorophosphoenolpyruvate | 3-fluorooxalacetate | 3-fluoropyruvate | 86 | 14 | nih.gov |

Phosphoenolpyruvate:Glycose Phosphotransferase System (PTS) Enzyme I (EI) Studies

The bacterial phosphoenolpyruvate:glycose phosphotransferase system (PTS) is a key pathway for sugar uptake and phosphorylation. wikipedia.org Enzyme I (EI) is the first and a central component of this system, initiating the phosphoryl transfer cascade from PEP to the incoming sugar. nih.govnih.govebi.ac.uk

While direct studies on the interaction of this compound with Enzyme I were not found in the provided search results, research on PEP analogs provides insights into the enzyme's specificity and mechanism. Modifications to both the phosphate and carboxylate groups of PEP generally result in less effective inhibitors of EI, indicating a low tolerance for structural changes in its substrate. researchgate.net For example, (Z)-3-Cl-PEP acts as a potent suicide inhibitor of EI. researchgate.net

Comparative Enzymology of Phosphate and Thiophosphate Ester Hydrolysis and Transfer

Replacing the phosphate ester oxygen with sulfur to create a thiophosphate ester, as in this compound (PETP), significantly impacts enzymatic reactions. This substitution serves as a valuable tool for comparing the mechanisms of phosphate and thiophosphate hydrolysis and group transfer. nih.govontosight.ai

This compound has been shown to be a substrate for a range of PEP-utilizing enzymes, including pyruvate kinase, PEP carboxylase, enolase, and alkaline phosphatase. nih.gov Both pyruvate kinase and PEP carboxylase catalyze the transfer of the thiophosphoryl group, converting PETP to thiopyruvate. nih.gov This demonstrates that these enzymes can accommodate the sulfur substitution, although often with altered kinetics.

Furthermore, the transition state structure for the hydrolysis of phosphate and thiophosphate esters can differ. nih.gov Phosphate monoester hydrolysis typically proceeds through a highly dissociative (metaphosphate-like) transition state. squarespace.comnih.gov The large negative value of β_leaving_group for the alkaline phosphatase-catalyzed cleavage of aryl phosphorothioates suggests a transition state with considerable dissociative character, similar to the non-enzymatic reaction. squarespace.com Stereochemical studies of thiophosphoryl group transfer catalyzed by enzymes like phosphoenolpyruvate carboxykinase (PEPCK) show that the reaction proceeds with inversion of configuration at the phosphorus atom, consistent with a stepwise, in-line mechanism involving a pentacoordinate intermediate, rather than a cyclic mechanism. annualreviews.orgacs.org This comparative analysis provides crucial evidence for the nature of enzymatic phosphoryl and thiophosphoryl transfer reactions.

Applications and Contributions to Biochemical Research Paradigms

Utility as a Mechanistic Probe for Phosphate (B84403) Transfer Reactions

Phosphoenolthiopyruvate serves as an effective mechanistic probe for studying phosphate transfer reactions, which are fundamental to cellular energy conversion and signaling. libretexts.orgnih.gov The substitution of a sulfur atom for the bridging oxygen alters the electronic properties, bond lengths, and reactivity of the phosphate group. rsc.org By comparing the enzymatic processing of PETP with that of its natural counterpart, PEP, researchers can deduce critical information about the transition state and the catalytic mechanism of enzymes like kinases and phosphatases. nih.govnih.govnih.gov

Enzymes catalyze these reactions by lowering the activation energy, often through specific interactions with the substrate. libretexts.org For instance, many phosphate transfer enzymes use magnesium ions (Mg²⁺) to stabilize the negative charges on the phosphate oxygens, making the phosphorus atom more susceptible to nucleophilic attack. libretexts.orglibretexts.org Studying how the replacement of an oxygen with a less electronegative sulfur atom affects these interactions provides insight into the geometry and charge distribution of the enzyme's active site during catalysis. libretexts.orgrutgers.edu

PETP has been shown to be a substrate for several PEP-utilizing enzymes, though often with different efficiencies. nih.gov This differential reactivity provides clues about the sensitivity of each enzyme's active site to the structure of the phosphate ester bond.

Table 1: Enzymatic Activity of this compound with Various Enzymes

| Enzyme | Activity with this compound | Implication |

|---|---|---|

| Pyruvate (B1213749) Kinase | Acts as a substrate, converting PETP to thiopyruvate. nih.gov | The enzyme can tolerate the sulfur substitution, allowing for kinetic studies comparing the thioester versus oxygen ester cleavage. nih.govkirj.ee |

| Enolase | Acts as a substrate. nih.gov | Demonstrates the active site can accommodate the altered bond length and electronics of the thio-analog. |

| Phosphoenolpyruvate (B93156) Carboxylase | Acts as a substrate but also causes slow inactivation of the enzyme. nih.gov | Suggests a more complex interaction where the thio-analog may act as a mechanism-based inhibitor, providing insights into the catalytic cycle. nih.govunl.edu |

| Alkaline Phosphatase | Acts as a substrate. nih.gov | The non-specific nature of this phosphatase makes it a useful tool for general hydrolysis of the thio-phosphate bond in control experiments. neb.comlibretexts.org |

This table summarizes findings on the interaction of PETP with enzymes as reported in the literature. nih.gov

Development of Novel Biochemical Assays and Research Methodologies

The unique properties of this compound have been leveraged to create novel biochemical assays. nih.gov A key feature is that the enzymatic cleavage of PETP by enzymes like pyruvate kinase or PEP carboxylase yields thiopyruvate. nih.gov Thiopyruvate, unlike pyruvate, strongly absorbs ultraviolet light at different wavelengths, a property that can be used for direct spectrophotometric monitoring of an enzyme's activity.

Furthermore, thiopyruvate is a substrate for the common coupling enzyme lactate (B86563) dehydrogenase. nih.gov This allows for the development of sensitive, continuous, coupled enzyme assays. In this setup, the rate of NADH oxidation by lactate dehydrogenase is stoichiometrically linked to the rate of thiopyruvate production, and can be easily monitored by the decrease in absorbance at 340 nm.

Table 2: Example of a Coupled Assay Using this compound

| Step | Reaction | Monitored Change |

|---|---|---|

| 1. Primary Reaction | Enzyme of Interest + PETP → Product + Thiopyruvate | Production of thiopyruvate. |

| 2. Coupling Reaction | Thiopyruvate + NADH + H⁺ ---(Lactate Dehydrogenase)--> 2-Thioglycerate + NAD⁺ | Decrease in NADH absorbance at 340 nm. |

This table outlines a general methodology for a coupled biochemical assay designed around the enzymatic conversion of PETP to thiopyruvate. nih.gov

Insights into Thioester Bond Formation and Hydrolysis Processes

Thioester bonds, such as the one found in acetyl-CoA, are critical in metabolism, known for being "high-energy" bonds that are thermodynamically favorable to hydrolyze. nih.gov The study of PETP provides a unique model system for understanding the formation and hydrolysis of a thioester bond involving a phosphate group. nih.govmdpi.com The hydrolysis of thioesters is generally more exergonic than that of their oxygen ester counterparts. rsc.org By studying the enzymatic and non-enzymatic hydrolysis of PETP, researchers can quantify these energetic differences and gain insights into how enzymes have evolved to handle the distinct chemical reactivity of thioesters. nih.govnih.gov

These studies contribute to a broader understanding of why nature utilizes thioesters in key metabolic roles, such as the transfer of acyl groups and in the biosynthesis of certain natural products. nih.govnih.gov The mechanisms often involve the formation of intermediates and are sensitive to pH and catalysts, aspects that can be dissected using PETP as a model substrate. mdpi.com

Contributions to Understanding Metabolic Pathway Regulation through Analogous Studies

Metabolic pathways are tightly controlled, often through allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to inhibit or activate it. nih.govlibretexts.orgkhanacademy.org Phosphoenolpyruvate itself is a key allosteric regulator in glycolysis. nih.gov Because PETP is a close structural analog of PEP, it can be used to explore the specific molecular interactions required for this regulation. researchgate.netresearchgate.net

Table 3: Allosteric Regulation of Key Glycolytic Enzymes by PEP and Analogs

| Enzyme | Allosteric Effector | Typical Effect | Use of Analogs (like PETP) |

|---|---|---|---|

| Phosphofructokinase (PFK) | Phosphoenolpyruvate (PEP) | Inhibition (Feedback) | Probes whether the phosphate and enolate moieties are sufficient for the inhibitory signal, or if the ester oxygen is required. |

| Pyruvate Kinase (PK) | Fructose-1,6-bisphosphate | Activation (Feed-forward) | PETP can be used as a substrate to study how activators alter the enzyme's affinity for substrates with modified phosphate groups. nih.govmit.edu |

This table illustrates how analogs like PETP are used to dissect the mechanisms of allosteric regulation in key metabolic enzymes. khanacademy.orgmgcub.ac.in

Integration of Theoretical and Computational Chemistry Approaches in Mechanistic Research

Modern biochemical research frequently integrates experimental work with theoretical and computational chemistry to gain a deeper, atomic-level understanding of reaction mechanisms. rsc.orgacs.orgarxiv.org While direct computational studies on PETP are not widely published, the principles and methods are highly applicable. Techniques like Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) are used to model the transition states of phosphate transfer reactions. rutgers.eduacs.org

These computational approaches allow researchers to:

Calculate the energy barriers for reactions involving PEP versus PETP, helping to explain the kinetic differences observed experimentally. rsc.org

Model the geometry of the enzyme active site with the bound substrate analog, visualizing the specific interactions that stabilize the transition state. acs.org

Simulate how the substitution of sulfur for oxygen (the "thio-effect") alters the charge distribution and bonding within the molecule, which in turn affects its reactivity and interaction with the enzyme and solvent molecules. rsc.orgrutgers.edu

By combining the empirical data from experiments using PETP with the predictive power of computational models, a more complete and detailed picture of enzymatic catalysis and regulation emerges. acs.orgnih.gov This synergy is crucial for elucidating the subtle, yet critical, roles that individual atoms play in complex biological processes.

Future Directions and Emerging Research Avenues in Phosphoenolthiopyruvate Chemistry

Exploration of Undiscovered Enzymatic Interactions and Catalytic Pathways

While PETP is known to interact with several enzymes that utilize PEP, the full scope of its enzymatic interactions across different organisms and metabolic pathways remains largely uncharted. nih.gov Future research will likely focus on identifying and characterizing novel enzymatic reactions and catalytic pathways involving PETP. This exploration could uncover previously unknown regulatory mechanisms and metabolic crosstalk. For instance, the discovery of new enzymes that can process PETP, or are inhibited by it, could reveal new targets for drug development or provide insights into the evolution of metabolic pathways. universiteitleiden.nlnih.gov The slow inactivation of phosphoenolpyruvate (B93156) carboxylase by PETP suggests the potential for discovering other enzymes that are similarly affected, opening avenues for mechanistic studies. nih.gov

Advanced Structural Biology Approaches to Enzyme-Phosphoenolthiopyruvate Complexes

Understanding the three-dimensional structures of enzymes in complex with PETP is crucial for elucidating the molecular basis of their interaction. While X-ray crystallography has been a cornerstone of structural biology, its application to some enzyme-PETP complexes can be challenging. annualreviews.orgresearchgate.net The future of this field lies in the application of advanced structural biology techniques.

Cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for determining the high-resolution structures of large and flexible macromolecular assemblies, including enzyme-substrate complexes that are difficult to crystallize. nih.govnih.govrug.nlmpg.dehelsinki.fi This technique will be invaluable for visualizing the binding of PETP to complex enzymes and understanding the conformational changes that occur during catalysis. nih.govmpg.de

Nuclear magnetic resonance (NMR) spectroscopy offers a complementary approach, providing detailed information about the dynamics of enzyme-PETP interactions in solution. bhu.ac.innih.govmagritek.comemerypharma.com Methyl-based NMR techniques, in particular, are well-suited for studying large protein complexes, allowing researchers to probe the dynamic processes involved in ligand binding and catalysis. nih.gov

These advanced methods will provide unprecedented insights into the active site geometry, the roles of key amino acid residues, and the dynamic nature of enzyme-PETP interactions, paving the way for the rational design of more specific and potent enzyme inhibitors. annualreviews.orgnih.gov

Novel Synthetic Strategies for Derivatization and Functionalization

The chemical synthesis of PETP and its derivatives is fundamental to advancing research in this area. nih.gov Future efforts will focus on developing novel and more efficient synthetic strategies to create a wider range of PETP analogues with diverse functional groups. nih.gov These derivatization and functionalization approaches will enable the synthesis of molecular probes to study enzymatic mechanisms, as well as the development of compounds with enhanced inhibitory properties. For example, incorporating reactive groups could lead to the design of irreversible inhibitors that covalently modify the active site of a target enzyme, providing powerful tools for biochemical and pharmacological studies. nih.govresearchgate.net

| Synthetic Approach | Description | Potential Application |

| Modification of the Phosphate (B84403) Group | Replacing the phosphate with groups like chloromethylphosphonate. nih.govresearchgate.net | Creating potential irreversible inhibitors. nih.govresearchgate.net |

| Modification of the Carboxylate Group | Substituting the carboxylate with groups like a chloromethyl group. nih.govresearchgate.net | Developing inhibitors with altered binding affinities and specificities. nih.govresearchgate.net |

| Vinyl Proton Substitution | Replacing a vinyl proton with other atoms or functional groups. nih.gov | Generally leads to the most potent inhibitors of PEP-utilizing enzymes. nih.gov |

Expanding Applications in Systems Biochemistry and Metabolic Flux Analysis

Systems biochemistry aims to understand the behavior of complex biological systems by studying the interactions between their components. liverpool.ac.uk PETP and its analogues can serve as valuable tools in this field. By introducing these compounds into cellular systems, researchers can perturb specific metabolic pathways and observe the systemic effects.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govwikipedia.orgd-nb.infovanderbilt.edursc.org By using isotopically labeled PETP analogues in MFA studies, it will be possible to trace the flow of metabolites through specific pathways and gain a more dynamic and quantitative understanding of cellular metabolism. d-nb.infovanderbilt.edu This approach can help identify metabolic bottlenecks and regulatory control points, providing crucial information for metabolic engineering and the study of disease states. wikipedia.orgd-nb.info

Development of Next-Generation Analogues for Mechanistic and Inhibitor Design Studies

The development of novel PETP analogues will continue to be a major focus of future research. nih.govresearchgate.net These "next-generation" analogues will be designed with specific purposes in mind, such as elucidating detailed catalytic mechanisms or serving as highly potent and selective enzyme inhibitors. researchgate.netnih.govchemrxiv.org For instance, analogues that mimic the transition state of an enzymatic reaction can provide valuable insights into the catalytic process. annualreviews.org

The design of these new compounds will be guided by the structural and mechanistic information obtained from advanced structural biology and computational modeling. The goal is to create a diverse library of PETP analogues that can be used to systematically probe the structure-activity relationships of PEP-utilizing enzymes, ultimately leading to the development of novel therapeutic agents and biotechnological tools. nih.govresearchgate.net

| Analogue Type | Purpose | Example Enzyme Target(s) |

| Transition-State Analogues | Elucidate catalytic mechanisms. annualreviews.org | Pyruvate (B1213749) Kinase, Enolase |

| Irreversible Inhibitors | Permanently inactivate target enzymes for study. nih.govresearchgate.net | Enzyme I of the PTS system. nih.govresearchgate.net |

| Fluorescently Labeled Analogues | Visualize enzyme-substrate interactions in real-time. | Various PEP-utilizing enzymes |

| Isotopically Labeled Analogues | Trace metabolic pathways in metabolic flux analysis. d-nb.infovanderbilt.edu | Enzymes of glycolysis and gluconeogenesis. ontosight.ai |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.